
(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the search results. It’s likely that the synthesis involves complex organic chemistry reactions .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .科学的研究の応用
Synthesis Methods : This compound has been a focus in the development of novel synthesis methods. For instance, one study outlines a convenient approach for preparing a similar compound, highlighting the avoidance of undesired isomer products during synthesis (Liu, Li, Lu, & Miao, 2008).
Chemical Modification and Derivatives : Research has been conducted on creating derivatives of this compound. For example, modifications to its structure have been explored to yield novel compounds with potential applications in different fields (Liu, Li, Lu, Yang, & Lu, 2010).
Analytical and Structural Studies : There is also interest in understanding the structural characteristics of related compounds, as seen in studies like the detailed characterization of degradation products of empagliflozin, a related compound, using mass spectrometry (Niguram & Kate, 2019).
Applications in Catalysis : The compound has been used as a substrate in the synthesis of environmentally friendly catalysts, like in the preparation of NiFe2O4@SiO2@amino glucose for green synthesis processes (Aghazadeh & Nikpassand, 2019).
Utility in Drug Synthesis : It's been utilized in the improved preparation of certain drug inhibitors, highlighting its role in pharmaceutical manufacturing (Liu, Li, & Lu, 2008).
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Empagliflozin alpha-Anomer works by inhibiting SGLT2, the transporters primarily responsible for the reabsorption of glucose in the kidney . This inhibition leads to an increase in urinary glucose excretion, thereby reducing blood glucose levels . It has been shown to have the highest selectivity for SGLT2 over SGLT1, making it a highly effective treatment option .
Cellular Effects
Empagliflozin alpha-Anomer has been shown to have various effects on cellular processes. For instance, it has been found to protect hepatocytes and inhibit palmitic acid-induced lipotoxicity by reducing oxidative stress, improving mitochondrial functions, and attenuating apoptosis . In cardiomyocytes derived from induced pluripotent stem cells, empagliflozin has neutral effects on Ca2+ transient amplitude, diastolic Ca2+ levels, Ca2+ transient kinetics, or sarcoplasmic Ca2+ load after 2 weeks or 8 weeks of treatment .
Molecular Mechanism
The molecular mechanism of Empagliflozin alpha-Anomer involves its interaction with SGLT2. By inhibiting SGLT2, it decreases renal glucose reabsorption, promotes urinary glucose excretion, and reduces plasma glucose concentrations . Furthermore, it has been suggested that the main effect of empagliflozin in heart failure treatment is exerted via NHE1 and is focused on cardiomyocyte oxidative stress modulation .
Temporal Effects in Laboratory Settings
In laboratory settings, empagliflozin has shown to have long-term effects. For instance, it has been observed to improve ventricular dilatation and ejection fraction reduction in diabetic hearts over a period of 40 days . Moreover, it has been found to reduce liver fat in mice and humans without changing epicardial, myocardial fat, or myocardial energetics .
Dosage Effects in Animal Models
In animal models, the effects of Empagliflozin alpha-Anomer have been observed to vary with different dosages. For example, in a study involving mice, empagliflozin was administered at a dose of 20 mg/kg/day and was found to significantly reduce liver fat content .
Metabolic Pathways
Empagliflozin alpha-Anomer is involved in various metabolic pathways. It has been found to promote the metabolism of branched-chain amino acids (BCAA) by up-regulating PP2Cm . Moreover, it has been suggested that it affects the mTOR/p-ULK1 signaling pathway by reducing the concentration of BCAA in diabetic hearts .
Transport and Distribution
Empagliflozin alpha-Anomer is transported and distributed within cells and tissues through its interaction with SGLT2 located on the apical membrane of cells in the kidney . By inhibiting SGLT2, it facilitates the co-transport of Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood .
Subcellular Localization
The subcellular localization of Empagliflozin alpha-Anomer is primarily at the apical membrane of cells in the kidney where SGLT2 is located . This localization allows it to effectively inhibit SGLT2 and increase urinary glucose excretion .
特性
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWASQILIWPZMG-DNNBANOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620758-33-9 |
Source


|
| Record name | Empagliflozin alpha-anomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMPAGLIFLOZIN .ALPHA.-ANOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7SR85N8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
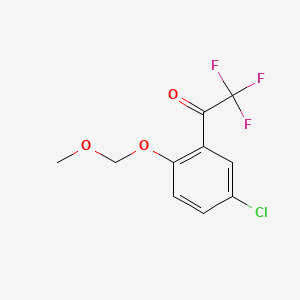
![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
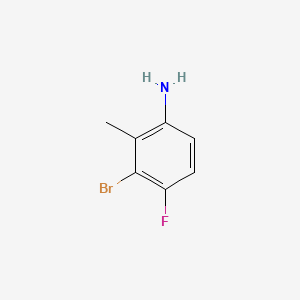

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

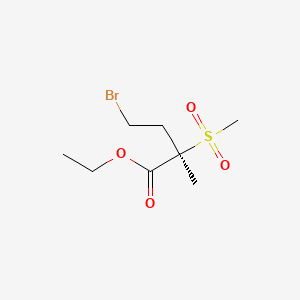
![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)

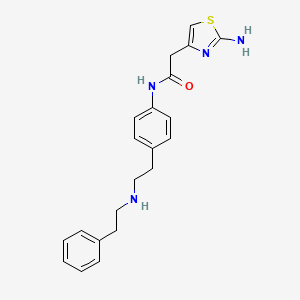

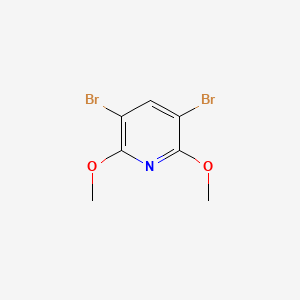
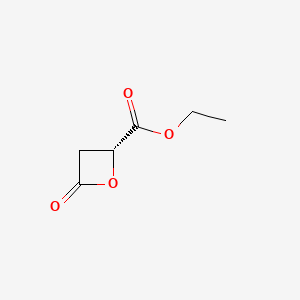
![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)
